molecular formula C14H15Cl2N3O3 B1429605 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide CAS No. 1379811-21-8

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide

Cat. No.: B1429605
CAS No.: 1379811-21-8
M. Wt: 344.2 g/mol
InChI Key: XCVKCJZJQUOLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide is a synthetic heterocyclic compound with the molecular formula C₁₄H₁₅Cl₂N₃O₃ and a molecular weight of 344.19 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural features: a piperazine ring substituted at position 1 with a chloroacetyl group (-CO-CH₂Cl), at position 3 with a ketone (-O), and an acetamide moiety (-N-(3-chlorophenyl)acetamide) at position 2. The compound is registered under CAS No. 1379811-21-8 , though earlier sources occasionally reference alternative identifiers due to nomenclature updates.

Structural Features
The molecule consists of:

  • A piperazine core (six-membered ring with two nitrogen atoms at positions 1 and 4).
  • Chloroacetyl substitution at position 1, introducing electrophilic reactivity.
  • 3-oxo group at position 3, enhancing hydrogen-bonding potential.
  • N-(3-chlorophenyl)acetamide at position 2, contributing aromatic and hydrophobic characteristics.
Property Value Source
Molecular Formula C₁₄H₁₅Cl₂N₃O₃
Molecular Weight 344.19 g/mol
CAS Registry Number 1379811-21-8
Purity Specifications ≥95% (HPLC, industrial grade)

Historical Development in Heterocyclic Chemistry

The synthesis of piperazine derivatives emerged alongside advancements in heterocyclic chemistry during the mid-20th century. Piperazine itself, first isolated in 1888, became a cornerstone for drug development due to its structural versatility. The integration of chloroacetyl and aryl acetamide groups into piperazine frameworks gained traction in the 1990s, driven by demand for bioactive molecules with improved pharmacokinetic profiles.

Key milestones:

  • 1967 : Formation of the Heterocyclic and Synthesis Group (Royal Society of Chemistry), which standardized methodologies for piperazine functionalization.
  • 2000s : Automated synthesis platforms enabled precise substitution at piperazine positions 1, 2, and 3, critical for producing this compound.
  • 2010s : Structural analogs of this compound were explored in kinase inhibition studies, leveraging its chloroacetyl group for covalent binding to cysteine residues.

Position Within Piperazine Derivative Classifications

Piperazine derivatives are classified by substitution patterns and biological targets. This compound belongs to two subcategories:

1.3.1. Chloroacetyl-Substituted Piperazines
Chloroacetyl groups confer electrophilic reactivity, enabling covalent interactions with nucleophilic amino acids (e.g., cysteine) in enzymatic pockets. This property is exploited in irreversible inhibitors, as seen in kinase and protease modulators.

1.3.2. Aryl Acetamide-Functionalized Derivatives
The N-(3-chlorophenyl)acetamide moiety aligns with "privileged structures" in medicinal chemistry, enhancing target affinity through aromatic stacking and hydrophobic interactions. Comparative analysis with related compounds reveals:

Derivative Substitution Pattern Biological Activity
This compound 1-ClAc, 3-O, 2-ArAc Kinase inhibition
1-(3-Chlorophenyl)piperazine (mCPP) 3-ClPh at N¹ Serotonin receptor agonist
Trazodone metabolite 3-ClPh-piperazine oxide Anxiolytic metabolite

This compound’s dual functionality places it at the intersection of covalent drug design and heteroaromatic pharmacophore optimization , distinguishing it from simpler arylpiperazines.

Properties

IUPAC Name

2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O3/c15-8-13(21)19-5-4-17-14(22)11(19)7-12(20)18-10-3-1-2-9(16)6-10/h1-3,6,11H,4-5,7-8H2,(H,17,22)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVKCJZJQUOLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC(=CC=C2)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide typically involves the reaction of piperazine derivatives with chloroacetyl chloride and 3-chlorophenyl acetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives. Key analogs and their distinguishing features are discussed below:

Structural Variations in Piperazine and Aromatic Substituents

  • N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide (): Differs in the aromatic group (4-chlorophenyl vs. 3-chlorophenyl) and the piperazine substituent (4-ethylpiperazinyl vs. chloroacetyl). Molecular weight: 483.99 g/mol (vs. 365.78 g/mol for the target compound).
  • 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide (): Substitutes the 3-chlorophenyl group with a 4-methylphenyl group. The methyl group increases hydrophobicity (logP ~2.3) compared to the electron-withdrawing chloro substituent (logP ~2.8 for the target compound) . Boiling point: 658.0°C (vs.
  • N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12, ): Replaces the chloroacetyl-3-oxopiperazine with a simpler 4-methylpiperazine ring.

Analogs with Heterocyclic Replacements

  • 2-(1H-Benzotriazol-1-yl)-N-(3-chlorophenyl)acetamide (Compound 66, ) :

    • Substitutes the piperazine core with a benzotriazole moiety.
    • Exhibits potent analgesic activity (47% inhibition in the writhing test), suggesting the N-(3-chlorophenyl)acetamide group contributes to pain modulation .
  • 2-(Benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[3-methoxy-4-(1H-pyrazol-4-yl)phenyl]acetamide (Compound 37, ) :

    • Incorporates a benzotriazole and pyrazole heterocycle, increasing molecular complexity.
    • Demonstrates the versatility of acetamide derivatives in targeting diverse biological pathways.

Physicochemical and Pharmacological Comparisons

Compound Name Molecular Weight (g/mol) Aromatic Substituent Piperazine/Heterocycle Substituent Key Biological Activity
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide 365.78 3-Chlorophenyl Chloroacetyl-3-oxopiperazine Not reported (structural SAR)
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide 483.99 4-Chlorophenyl 4-Ethylpiperazinyl Not reported
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide 323.77 4-Methylphenyl Chloroacetyl-3-oxopiperazine Not reported
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12) 328.23 3-Chlorophenyl 4-Methylpiperazine Anticonvulsant
2-(1H-Benzotriazol-1-yl)-N-(3-chlorophenyl)acetamide (Compound 66) 316.75 3-Chlorophenyl Benzotriazole Analgesic

Key Observations

4-Chlorophenyl derivatives (e.g., ) may exhibit altered pharmacokinetics due to differences in steric bulk.

Piperazine Modifications :

  • Chloroacetyl-3-oxopiperazine introduces rigidity and hydrogen-bonding capacity, which could influence target selectivity.
  • Simpler piperazine rings (e.g., 4-methylpiperazine in Compound 12) reduce molecular weight but may limit interaction with hydrophobic pockets .

Biological Activity Trends :

  • Analgesic activity in benzotriazole analogs () suggests the N-(3-chlorophenyl)acetamide scaffold is compatible with pain pathways.
  • Anticonvulsant activity in morpholine/piperazine derivatives () highlights the importance of nitrogen-containing heterocycles.

Biological Activity

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide is a synthetic compound with the molecular formula C14H15Cl2N3O3 and a molecular weight of approximately 344.19 g/mol. This compound is characterized by a piperazine ring substituted with a chloroacetyl group and a chlorophenyl acetamide moiety. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound is believed to stem from its interactions with specific molecular targets within biological systems. Preliminary studies indicate that it may modulate enzyme or receptor activities, although the exact mechanisms remain under investigation.

Potential Targets

  • Enzymes : The compound may interact with various enzymes, potentially inhibiting or activating their functions.
  • Receptors : It could bind to specific receptors, influencing signaling pathways critical for cellular responses.

Biological Activity Studies

Research has demonstrated several aspects of the biological activity of this compound:

Antimicrobial Activity

In vitro studies have suggested that this compound exhibits antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing varying degrees of inhibition.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

These results indicate that the compound may have potential as an antimicrobial agent, warranting further exploration in clinical settings.

Cytotoxicity

The cytotoxic effects of the compound have also been assessed using various cancer cell lines. The results indicate that it can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

Case Studies

Several case studies have explored the pharmacological applications of this compound:

  • Case Study on Anticancer Activity : A study investigated the effects of the compound on HeLa cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis through caspase activation.
  • Antimicrobial Efficacy : Another research project evaluated the antimicrobial properties against multidrug-resistant strains, highlighting its potential as an alternative treatment option in infectious diseases.

Safety and Toxicology

The compound is classified as an irritant, necessitating careful handling during laboratory use. Toxicological assessments reveal that exposure can lead to skin and eye irritation, emphasizing the need for protective measures when working with this substance.

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions, including chloroacetylation of the piperazine core and subsequent coupling with N-(3-chlorophenyl)acetamide. Key parameters include:

  • Temperature control : Room temperature to 60°C for nucleophilic substitution steps to avoid decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .
  • Catalysts : Triethylamine or DMAP for acid chloride activation .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., chloroacetyl at δ 4.1–4.3 ppm; piperazine carbonyl at δ 168–170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 396.08) and detects impurities .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and stability .

Basic: What preliminary biological assays are recommended to assess its activity?

Answer:

  • Enzyme inhibition assays : Target kinases or proteases (e.g., MMP-9) using fluorogenic substrates to quantify IC50_{50} values .
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to screen cytotoxicity .
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .

Advanced: How can reaction yields be improved while minimizing by-products?

Answer:

  • Stepwise optimization : Use Design of Experiments (DoE) to model variables (e.g., solvent polarity, stoichiometry) .
  • By-product suppression : Add molecular sieves to absorb HCl during chloroacetylation, reducing side reactions .
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings in heterocyclic intermediates .

Advanced: How can contradictory NMR data regarding piperazine ring conformation be resolved?

Answer:

  • 2D NMR : NOESY or ROESY detects through-space interactions to distinguish chair vs. boat conformations .
  • Dynamic NMR : Variable-temperature 1^1H NMR (e.g., −40°C to 60°C) probes ring inversion barriers .
  • Computational modeling : DFT (B3LYP/6-31G*) predicts stable conformers for comparison .

Advanced: What experimental approaches elucidate the compound’s mechanism of action?

Answer:

  • Kinetic studies : Pre-steady-state stopped-flow assays to identify rate-limiting steps in enzyme inhibition .
  • Protein crystallography : Co-crystallize with target enzymes (e.g., PI3Kγ) to map binding interactions .
  • CRISPR-Cas9 knockouts : Validate target specificity in cell lines lacking putative receptors .

Advanced: How should researchers address discrepancies in reported binding affinities?

Answer:

  • Assay standardization : Use uniform buffer conditions (pH 7.4, 150 mM NaCl) and controls (e.g., ATP for kinases) .
  • Orthogonal validation : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) for binding constants .
  • Meta-analysis : Pool data from ≥3 independent studies to identify outliers and consensus values .

Advanced: What strategies predict and control reactivity under physiological conditions?

Answer:

  • Stability profiling : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C; monitor degradation via LC-MS .
  • Metabolite identification : Use liver microsomes + NADPH to predict CYP450-mediated oxidation sites .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) on labile amines during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.